molecular formula C14H22ClN2- B8512176 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride CAS No. 4876-56-6

1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride

Cat. No.: B8512176
CAS No.: 4876-56-6
M. Wt: 253.79 g/mol
InChI Key: UYEJTVAGFVXNSI-UHFFFAOYSA-M
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Description

1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride is an organic compound with the molecular formula C14H24Cl2N2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) can protonate the amine group.

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of specific biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to form dihydrochloride salts enhances its solubility and stability, making it valuable for various applications .

Properties

CAS No.

4876-56-6

Molecular Formula

C14H22ClN2-

Molecular Weight

253.79 g/mol

IUPAC Name

1-benzyl-N,N-dimethylpiperidin-4-amine;chloride

InChI

InChI=1S/C14H22N2.ClH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-7,14H,8-12H2,1-2H3;1H/p-1

InChI Key

UYEJTVAGFVXNSI-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After adding 1-benzyl-4-piperidone (20 ml) and acetic acid (6.15 ml) to a suspension of dimethylamine hydrochloride (11.0 g) in dichloroethane (300 ml), the mixture was stirred in an ice bath. Sodium triacetoxyborohydride (34.3 g) was added thereto, and after stirring in an ice bath for 20 minutes, the mixture was further stirred for 5.5 hours at room temperature. Water (200 ml) was then added to the reaction mixture. Sodium carbonate was further added thereto until the aqueous layer became weakly alkaline, and the mixture was stirred for 10 minutes at room temperature. It was then partitioned and the aqueous layer was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate. The dried organic layer was concentrated under reduced pressure. Diethyl ether (100 ml) and a 4N hydrochloric acid-ethyl acetate solution (59.5 ml) were added to the residue. This was diluted with diethyl ether (50 ml) and hexane (50 ml), and then the solid was filtered. The filtered solid was washed with diethyl ether. It was then subjected to aeration drying to provide a crude product of the title compound (30.0 g) as a pale brown solid.
Quantity
20 mL
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reactant
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6.15 mL
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solvent
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11 g
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reactant
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300 mL
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solvent
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34.3 g
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0 (± 1) mol
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200 mL
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[Compound]
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crude product
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title compound

Synthesis routes and methods II

Procedure details

To a mixture of 4-amino-1-benzyl piperidine (5.0 g, 26 mmol), NaBH3CN (3.3 g, 53 mmol), AcOH (7.5 ml, 132 mmol) in 130 ml MeOH at 0° C. under nitrogen was added formaldehyde (37 wt % in water, 5.3 mL) as a solution in 15 ml MeOH slowly dropwise via a pressure-equalized addition funnel over 15 min. The resulting clear solution was allowed to warm to room temperature and was allowed to stir for approximately 60 h. The reaction was quenched by the addition of 20 ml saturated aqueous potassium carbonate. The mixture was concentrated in vacuo, and water and EtOAc was added. The organic layer was removed, and the aqueous layer was extracted twice with EtOAc. The combined organic layers were dried with Na2SO4, filtered, and concentrated to give a cloudy oil, which was dissolved in methylene chloride and filtered through a fritted funnel. The solvent was removed to give a waxy solid, which was purified by silica gel chromatography (MC/MeOH/conc. NH4OH). The resulting material was dissolved in diethyl ether, cooled to 0° C. and treated with 20 ml 4N HCl in dioxane. The solvent was removed in vacuo to give the desired product as a white solid. MS (m/z): 219.1 (M+H)+. Calc'd for C14H22N2: 218.34.
Quantity
5 g
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3.3 g
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7.5 mL
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reactant
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130 mL
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5.3 mL
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reactant
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15 mL
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0 (± 1) mol
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